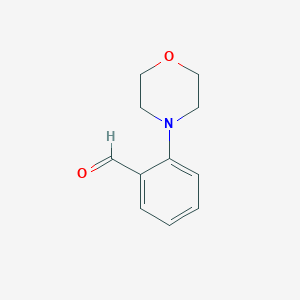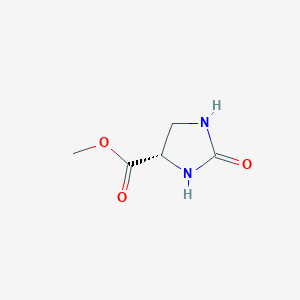![molecular formula C13H29NOSi B119857 3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine CAS No. 146667-82-5](/img/structure/B119857.png)
3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine is a synthetic organic compound with the molecular formula C13H29NOSi. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is notable for its structural features, which include a piperidine ring and a silyl ether group, making it a valuable intermediate in various synthetic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine and tert-butyldimethylsilyl chloride.
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This step forms the silyl ether.
Alkylation: The protected intermediate is then subjected to alkylation with an appropriate alkyl halide, such as 2-bromoethylamine, under basic conditions to introduce the ethyl group.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would follow similar steps but with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the silyl ether group.
Substitution: Nucleophilic substitution reactions can replace the silyl ether group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated piperidine derivative, while substitution could produce a variety of functionalized piperidines.
Aplicaciones Científicas De Investigación
3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: Research into potential therapeutic agents often utilizes this compound as a precursor or intermediate.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The silyl ether group can protect reactive sites during chemical reactions, allowing for selective modifications.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-morpholine
- 3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-pyrrolidine
Uniqueness
Compared to similar compounds, 3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine is unique due to its specific structural features, which confer distinct reactivity and stability. The presence of the piperidine ring and the silyl ether group makes it particularly useful in synthetic chemistry as a versatile intermediate.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Propiedades
IUPAC Name |
tert-butyl-dimethyl-(2-piperidin-3-ylethoxy)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29NOSi/c1-13(2,3)16(4,5)15-10-8-12-7-6-9-14-11-12/h12,14H,6-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHDWFMJLMOWCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1CCCNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29NOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434581 |
Source


|
| Record name | 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146667-82-5 |
Source


|
| Record name | 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B119796.png)




![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B119809.png)


